1-azido-4-chloro-2,3-difluorobenzene
Description
Properties
CAS No. |
2768327-11-1 |
|---|---|
Molecular Formula |
C6H2ClF2N3 |
Molecular Weight |
189.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Procedure
4-Chloro-2,3-difluoroaniline is treated with sodium nitrite () in aqueous hydrochloric acid at 0–5°C to generate the diazonium salt. Subsequent addition of sodium azide () displaces the diazo group, yielding the target azide. The reaction proceeds via a classic Sandmeyer-type pathway, with the diazonium intermediate acting as a leaving group.
Example Protocol
-
Diazotization : Dissolve 10 mmol of 4-chloro-2,3-difluoroaniline in 30 mL of 20% HCl. Cool to 0°C and add 1.1 equivalents of dissolved in 5 mL water dropwise. Stir for 30 minutes.
-
Azidation : Add 1.5 equivalents of in 10 mL water. Stir for 2 hours at 0°C.
-
Workup : Extract with dichloromethane (), dry over , and concentrate.
-
Purification : Perform column chromatography (hexane/ethyl acetate, 10:1) to isolate the product.
Challenges and Optimizations
-
Thermal Stability : Diazonium salts of highly fluorinated anilines may decompose exothermically. Maintaining temperatures below 5°C is critical.
-
Azide Handling : Sodium azide reacts violently with acidic vapors. Use sealed apparatus and neutralization traps.
Alternative Synthetic Routes
Electrophilic Cyclization with Azide Participation
Gold-catalyzed cyclizations of azido-alkynes demonstrate the stability of azides under transition metal catalysis. Although designed for triazole formation, these conditions (e.g., , 100°C in THF) could theoretically facilitate azide retention in multi-halogenated systems.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Diazotization-Azidation | 75–85 | 95–99 | Straightforward, scalable | Sensitive to temperature |
| Directed Ortho-Metalation | 60–70 | 90–95 | Precise regiocontrol | Requires anhydrous conditions |
| Halogen Exchange | 50–60 | 85–90 | Cost-effective | Limited to specific substrates |
Chemical Reactions Analysis
Types of Reactions
1-azido-4-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for azidation.
Reduction: Lithium aluminum hydride (LiAlH4) is used for reducing the azido group to an amine.
Oxidation: Various oxidizing agents can be used, depending on the desired product.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
1-azido-4-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in bioconjugation and labeling studies due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-4-chloro-2,3-difluorobenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
1,4-Dibromo-2,3-difluorobenzene
- Structure : Bromine atoms at positions 1 and 4, fluorine at 2 and 3.
- Key Differences : Replacing bromine at position 1 with an azido group introduces significant reactivity differences. Azides are more prone to decomposition (e.g., thermal or photolytic) compared to bromine, which is relatively stable but a good leaving group in substitution reactions .
- Applications : Primarily used as a laboratory chemical and intermediate in organic synthesis .
1-Bromo-2,3-difluorobenzene
- Structure : Bromine at position 1, fluorine at 2 and 3.
- Key Differences : Lacking the chlorine at position 4 and the azido group, this compound is less electronically diverse. The absence of the azide limits its utility in click chemistry but enhances stability for storage and handling .
- Physical Properties : Boiling point 234°C, density 1.724 g/cm³ .
1-[(1R)-1-Azidoethyl]-2-Chloro-4-Fluorobenzene
- Structure : Azidoethyl (-CH₂N₃) side chain at position 1, chlorine at 2, fluorine at 4.
- Key Differences : The azido group is part of an ethyl side chain rather than directly bonded to the aromatic ring. This reduces ring strain and alters reactivity compared to 1-azido-4-chloro-2,3-difluorobenzene. Molecular weight (199.61 g/mol) is higher due to the ethyl group .
Reactivity and Stability
- Azido Group Reactivity : The direct attachment of -N₃ in this compound increases its susceptibility to explosive decomposition under heat or shock compared to brominated analogs like 1,4-dibromo-2,3-difluorobenzene .
- In contrast, brominated analogs (e.g., 1-bromo-2,3-difluorobenzene) are more likely to undergo NAS due to bromine’s superior leaving-group ability .
Q & A
Basic Research Question
- FT-IR : The azido group (N₃) shows a strong asymmetric stretch at ~2100 cm⁻¹. Fluorine and chlorine substituents can be identified via C-F (1100–1200 cm⁻¹) and C-Cl (550–800 cm⁻¹) stretches.
- NMR : ¹⁹F NMR reveals distinct shifts for fluorine atoms in different positions (e.g., meta vs. para). ¹H-¹⁵N HMBC can confirm azido group connectivity.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) provides molecular ion peaks and fragmentation patterns, distinguishing isotopic clusters for chlorine (³⁵Cl/³⁷Cl) .
What strategies are recommended for resolving contradictions in experimental data when studying the reactivity of this compound under varying conditions?
Advanced Research Question
- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC for purity, XRD for structure).
- Replication : Repeat experiments under identical conditions to isolate variables (e.g., oxygen sensitivity of the azido group).
- Computational Modeling : Compare experimental reaction outcomes with DFT-calculated transition states to identify mechanistic discrepancies.
- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR shifts) .
What safety protocols are essential when handling azido-containing compounds like this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use explosion-resistant shields, nitrile gloves, and fume hoods.
- Storage : Keep azides in cool (<4°C), dark conditions to prevent decomposition. Avoid contact with heavy metals or acids, which can trigger explosive reactions.
- Disposal : Neutralize small quantities with sodium nitrite/hypochlorite solutions under controlled pH .
How does the presence of fluorine atoms influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Fluorine’s strong electron-withdrawing effect activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, the fluorine substituents:
- Enhance Oxidative Addition : Lower LUMO energy, facilitating Pd(0) insertion into the C-Cl bond.
- Direct Regioselectivity : Fluorine’s meta-directing nature influences coupling sites.
- Stabilize Intermediates : Negative charge on fluorine stabilizes transition states, improving reaction rates. Comparative studies with non-fluorinated analogs show up to 30% higher yields .
What are the documented biological activities of structurally similar azido-halogenated benzene derivatives, and what experimental models are used?
Basic Research Question
Similar compounds exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus).
- Protein Labeling : Azido groups enable bioorthogonal click chemistry for tagging proteins in live cells (e.g., HaloTag systems).
- In Vivo Imaging : Fluorine-18 derivatives are used in PET imaging to track tumor progression. Experimental models include murine xenografts and 3D cell cultures .
What role does click chemistry play in modifying this compound for targeted drug delivery systems?
Advanced Research Question
The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the compound to:
- Polymer Scaffolds : PEGylated carriers for controlled release.
- Antibody-Drug Conjugates (ADCs) : Site-specific linkage to monoclonal antibodies (e.g., trastuzumab).
- Proteolysis-Targeting Chimeras (PROTACs) : Bifunctional molecules degrading disease-related proteins. Key optimization parameters include reaction pH (7–8) and catalyst concentration (1–5 mol% Cu(I)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
